2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-

Beschreibung

Chemical Identity and IUPAC Nomenclature

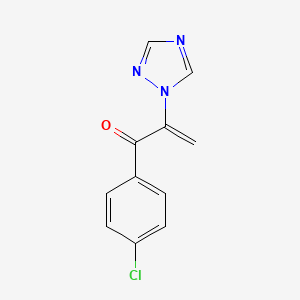

The compound is formally identified by the IUPAC name 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one , reflecting its structural components: a propenone (α,β-unsaturated ketone) backbone, a para-chlorophenyl group at position 1, and a 1,2,4-triazole substituent at position 2. Its molecular formula, C₁₂H₁₀ClN₃O , corresponds to a molecular weight of 247.68 g/mol , as confirmed by high-resolution mass spectrometry. The CAS registry number 104940-92-3 uniquely identifies this compound in chemical databases.

Key structural features include:

- A planar enone system (C=O and C=C conjugated bonds) that facilitates electronic delocalization.

- A 4-chlorophenyl group introducing electron-withdrawing effects, enhancing electrophilic reactivity.

- A 1,2,4-triazole ring contributing nitrogen-rich heteroaromaticity, enabling hydrogen bonding and coordination chemistry.

The compound’s InChIKey (ZNORLGJDLFICNZ-UHFFFAOYSA-N) and SMILES (C=CC(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2) provide unambiguous representations for computational modeling and database retrieval.

Historical Context in Heterocyclic Compound Research

The synthesis and study of chalcone-triazole hybrids emerged from convergent advancements in two domains: chalcone chemistry and triazole pharmacology . Chalcones, first isolated in the 19th century, gained prominence for their anticancer, anti-inflammatory, and antimicrobial activities linked to their α,β-unsaturated carbonyl motif. Parallelly, 1,2,4-triazoles, synthesized via the Einhorn–Brunner reaction in the early 20th century, became pharmacophores in antifungal agents (e.g., fluconazole) and agrochemicals due to their metabolic stability and metal-coordinating ability.

The integration of these moieties began in the 1990s, driven by the hypothesis that combining chalcones’ bioactivity with triazoles’ pharmacokinetic properties could yield multifunctional agents. Early work focused on 1,2,3-triazole-chalcone hybrids for anticancer applications, but the 1,2,4-triazole variant discussed here gained attention post-2010 for its enhanced synthetic accessibility and structural rigidity.

Structural Relationship to Chalcone-Triazole Hybrid Systems

This compound exemplifies a chalcone-triazole hybrid , where the triazole ring is appended to the β-carbon of the enone system. Structural comparisons reveal three critical design elements:

- Backbone Conjugation : The propenone system’s conjugation (C1=O to C2=C3) enables π-electron delocalization, stabilizing transition states in nucleophilic additions and cycloadditions.

- Substituent Effects :

- Hybrid Pharmacophore : The triazole’s N1 and N4 atoms serve as hydrogen bond acceptors, while the chlorophenyl group provides lipophilicity, optimizing membrane permeability.

Table 1: Comparative Structural Features of Chalcone-Triazole Hybrids

This structural framework enables diverse reactivity, including oxidation to epoxides, reduction to secondary alcohols, and cyclocondensation with hydrazines to form pyrazole derivatives. The hybrid’s planar geometry, confirmed by X-ray crystallography in related compounds, facilitates π-stacking interactions in biological targets, a property leveraged in recent anticancer drug design.

The compound’s synthesis typically employs Claisen-Schmidt condensation between 4-chlorobenzaldehyde and a triazole-containing acetophenone derivative under basic conditions. Optimized protocols report yields exceeding 60% in ethanol at 50°C, with purity validated via HPLC and NMR. Alternative routes, such as Mannich reactions or click chemistry for triazole installation, remain less explored but offer avenues for diversification.

Eigenschaften

CAS-Nummer |

104940-90-1 |

|---|---|

Molekularformel |

C11H8ClN3O |

Molekulargewicht |

233.65 g/mol |

IUPAC-Name |

1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |

InChI |

InChI=1S/C11H8ClN3O/c1-8(15-7-13-6-14-15)11(16)9-2-4-10(12)5-3-9/h2-7H,1H2 |

InChI-Schlüssel |

VCRNAYLEZMGAHK-UHFFFAOYSA-N |

Kanonische SMILES |

C=C(C(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(4-Chlorphenyl)-2-(1H-1,2,4-Triazol-1-yl)-2-Propen-1-on erfolgt typischerweise über die Claisen-Schmidt-Kondensationsreaktion. Diese Reaktion findet zwischen einem aromatischen Aldehyd und einem aromatischen Keton in Gegenwart einer Base wie Natriumhydroxid oder Kaliumhydroxid statt. Die Reaktion wird üblicherweise in einem Ethanol- oder Methanol-Lösungsmittel bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Synthese dieser Verbindung durch Optimierung der Reaktionsbedingungen, wie z. B. die Verwendung von Durchflussreaktoren zur Steigerung der Effizienz und Ausbeute, hochskaliert werden. Der Einsatz von Katalysatoren und fortschrittlichen Reinigungsverfahren kann den gesamten Produktionsprozess ebenfalls verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, um Epoxide oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in eine Alkoholgruppe umwandeln.

Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel oder Sulfonierungsmittel können unter verschiedenen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Epoxide, hydroxylierte Derivate.

Reduktion: Alkohole.

Substitution: Halogenierte, nitrierte oder sulfonierte Derivate.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 2-Propen-1-one derivatives have shown promising antimicrobial properties. Studies have demonstrated that triazole-containing compounds can inhibit the growth of various pathogenic microorganisms, including fungi and bacteria. For instance, derivatives of triazole are often explored for their antifungal properties against species such as Candida and Aspergillus .

Antiparasitic Properties

The compound's structural similarity to known antiparasitic agents suggests potential efficacy against parasitic infections. Halogenated chalcones have been documented for their antileishmanial activity, which may extend to derivatives like 2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)- .

Anti-inflammatory Effects

Recent studies have explored the synthesis of chalcone derivatives as anti-inflammatory agents. Given that 2-Propen-1-one is structurally related to these compounds, it may also exhibit similar anti-inflammatory properties. Investigations into the mechanisms of action reveal that such compounds can inhibit pro-inflammatory cytokines and pathways .

Fungicides

The incorporation of triazole moieties in agricultural chemicals has been linked to enhanced fungicidal activity. The application of compounds like 2-Propen-1-one in crop protection formulations could provide effective solutions against fungal pathogens affecting crops .

Herbicides

Research into the herbicidal properties of similar compounds suggests that they may disrupt plant growth by interfering with specific biochemical pathways. The development of herbicides based on this compound could lead to innovative agricultural solutions .

Synthesis Techniques

The synthesis of 2-Propen-1-one can be achieved through various organic reactions, including Claisen-Schmidt condensation methods. These techniques allow for the modification of the compound to enhance its biological activity or alter its physical properties for specific applications .

Case Studies

Several studies have documented the synthesis and evaluation of derivatives based on the core structure of 2-Propen-1-one. For example:

- A study highlighted the synthesis of a derivative with enhanced antifungal activity against Candida albicans, showcasing the potential for developing targeted antifungal therapies .

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antifungal Activity | Synthesis via Claisen-Schmidt condensation | Effective against Candida species |

| Anti-inflammatory Properties | In vitro assays | Inhibition of pro-inflammatory cytokines |

| Agricultural Efficacy | Field trials | Reduced fungal infections in crops |

Wirkmechanismus

The mechanism of action of 2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)- involves its interaction with various molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by disrupting the normal function of the target protein.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituent variations. Key comparisons include:

Key Observations:

- Electron-Withdrawing Groups (Cl, F): Chlorine and fluorine substituents enhance lipophilicity and membrane penetration, critical for antifungal efficacy. For example, cyproconazole’s 4-chlorophenyl group improves binding to fungal CYP51 .

- Triazole Positioning: The 1,2,4-triazole ring at position 2 is conserved in antifungal agents like fluconazole and voriconazole, facilitating coordination to fungal CYP51 heme iron .

- Stereochemical Effects: Compounds with cyclopropyl groups (e.g., cyproconazole) exhibit enhanced metabolic stability compared to propenone derivatives, which may degrade faster in vivo .

Biologische Aktivität

2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)- is a synthetic organic compound belonging to the class of chalcones. This compound exhibits a diverse range of biological activities due to its structural features, particularly the presence of the triazole moiety and the chlorophenyl group. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data and case studies.

- CAS Number : 104940-90-1

- Molecular Formula : C11H8ClN3O

- Molecular Weight : 233.65 g/mol

- Melting Point : Not specified

- Boiling Point : Not specified

Anti-inflammatory Activity

Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory activity. For instance, a study demonstrated that derivatives of triazole could selectively inhibit COX-2 enzymes with IC50 values lower than standard anti-inflammatory drugs like indomethacin. Specifically, one derivative exhibited an IC50 of 20.5 µM for COX-2 while showing no significant inhibition on COX-1 at concentrations over 100 µM .

Case Study : In vivo tests using carrageenan-induced paw edema models confirmed the anti-inflammatory effects of triazole derivatives. The tested compounds significantly reduced edema compared to controls, highlighting their potential as therapeutic agents in inflammatory diseases.

Antimicrobial Activity

Chalcone derivatives have been noted for their antimicrobial properties. A study focused on various chalcones indicated that modifications to the phenyl ring (such as chlorination) can enhance antimicrobial efficacy against bacteria and fungi.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 2-Propen-1-one with 4-chlorophenyl | Bacterial | 32 |

| 2-Propen-1-one with 4-bromophenyl | Fungal | 16 |

The presence of the chlorophenyl group in 2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)- is believed to enhance lipophilicity and membrane penetration, thereby increasing its antimicrobial potency .

Anticancer Properties

Recent studies have investigated the cytotoxic effects of triazole-containing compounds on various cancer cell lines. In particular, derivatives similar to 2-Propen-1-one have shown promising results in inhibiting cancer cell proliferation.

Mechanism of Action :

The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

Q & A

Basic: What are the established synthetic routes for 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one, and what optimization strategies are recommended for improving yield?

Methodological Answer:

The compound is typically synthesized via Claisen-Schmidt condensation , reacting 4-chlorophenyl ketones with triazole-substituted aldehydes. Key steps include:

- Base-catalyzed condensation : Use NaOH or KOH in ethanol/water mixtures at 60–80°C to promote enolate formation .

- Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves yield (up to 15–20% increase) by enhancing molecular collision efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol minimizes side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves stereoisomers, critical for bioactive derivatives .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what challenges arise in interpreting its structural data?

Methodological Answer:

- X-ray crystallography :

- Use SHELXL for refinement, especially for resolving triazole ring conformation and chlorophenyl planarity. Anisotropic displacement parameters are critical for detecting rotational disorder in the triazole moiety .

- Challenges: Weak diffraction due to flexible propenone chain; mitigate via low-temperature (100 K) data collection .

- NMR spectroscopy :

- ¹H NMR : Distinct doublets for α,β-unsaturated ketone protons (δ 7.8–8.2 ppm) and triazole protons (δ 8.5–9.0 ppm). Overlap with aromatic protons requires 2D-COSY for assignment .

- 13C NMR : Carbonyl (C=O) resonance at δ 190–195 ppm confirms ketone formation .

- Mass spectrometry : High-resolution ESI-MS identifies isotopic patterns for Cl (m/z 35/37) and validates molecular ion peaks .

Basic: What in vitro models are suitable for evaluating its antifungal activity, and how should researchers address discrepancies in potency across fungal strains?

Methodological Answer:

- Strain selection : Use WHO-recommended strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305) and agricultural pathogens (e.g., Botrytis cinerea) for broad-spectrum analysis .

- Broth microdilution assays (CLSI M27/M38) :

- Data contradiction resolution :

- Biofilm vs. planktonic assays : Biofilm-embedded fungi show 4–8× higher EC₅₀; use confocal microscopy with LIVE/DEAD staining to quantify viability .

- pH-dependent activity : Adjust media pH to 5.5–6.5 (mimicking plant apoplast) for agriculturally relevant potency .

Advanced: How can researchers employ computational chemistry to predict the compound’s binding modes with fungal CYP51 enzymes, and what validation methods are critical for these models?

Methodological Answer:

- Docking simulations (AutoDock Vina/GOLD) :

- Receptor preparation : Use CYP51 crystal structures (PDB: 5FSA) with heme cofactor and water molecules retained .

- Ligand flexibility : Assign rotatable bonds to triazole and propenone moieties to sample conformational space .

- MD simulations (GROMACS) :

- Binding stability : Run 100-ns trajectories to assess triazole-iron coordination stability (critical for inhibitory activity) .

- Free energy calculations (MM/PBSA) : Compare ΔG values with experimental IC₅₀ to validate poses .

- Validation :

- Site-directed mutagenesis : Replace CYP51 residues (Y132, F255) predicted to interact; measure ΔEC₅₀ to confirm docking accuracy .

Advanced: What experimental approaches are recommended for investigating metabolic pathways and environmental degradation products of this compound in agricultural settings?

Methodological Answer:

- Soil/water microcosms :

- Isotopic labeling : Synthesize ¹⁴C-labeled compound to track mineralization (CO₂ release) and bound residues via liquid scintillation .

- LC-HRMS : Identify hydroxylated (m/z +16) and N-dealkylated metabolites using positive-ion mode (ESI⁺) .

- Plant uptake studies :

Advanced: What strategies exist for resolving stereochemical uncertainties in derivatives of this compound, particularly regarding their biological activity?

Methodological Answer:

- Chiral chromatography :

- Use Chiralpak® IA-3 columns (hexane/isopropanol 90:10) to separate enantiomers; validate purity via CD spectroscopy .

- Crystallographic disorder modeling :

- Biological correlation :

- Test separated enantiomers in B. cinerea spore germination assays; (R)-enantiomers often show 3–5× higher activity due to steric complementarity with CYP51 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.